2-(1-Naphthyl)ethylZinc bromide
Description
Properties
Molecular Formula |
C12H11BrZn |
|---|---|
Molecular Weight |
300.5 g/mol |
IUPAC Name |
bromozinc(1+);1-ethylnaphthalene |
InChI |
InChI=1S/C12H11.BrH.Zn/c1-2-10-7-5-8-11-6-3-4-9-12(10)11;;/h3-9H,1-2H2;1H;/q-1;;+2/p-1 |
InChI Key |
DKXLJPGCETZXPH-UHFFFAOYSA-M |
Canonical SMILES |
[CH2-]CC1=CC=CC2=CC=CC=C21.[Zn+]Br |
Origin of Product |
United States |
Preparation Methods
Classical Zinc Activation Approach
The most widely documented method involves the reaction of 2-(1-naphthyl)ethyl bromide with zinc metal in anhydrous tetrahydrofuran (THF) under inert atmosphere. Key parameters include:
- Zinc Activation : Commercial zinc powder (100–200 mesh) is typically pre-treated with 1–5 mol% iodine to remove surface oxides. Rieke zinc (highly reactive, <10 μm particle size) enhances reaction rates but requires stringent moisture exclusion.
- Solvent System : THF dominates due to its ability to solubilize both organic substrates and ionic intermediates. Dimethoxyethane (DME) alternatives show comparable efficacy but lower boiling points limit reaction temperatures.
- Additives : Lithium chloride (1.1–1.5 equiv) stabilizes the organozinc intermediate as RZnBr·LiCl, suppressing Wurtz coupling side reactions.
- Charge THF (50 mL/g substrate), Zn powder (1.5 equiv), and I₂ (0.05 equiv) under N₂.
- Heat to 50–55°C until the gray suspension turns dark (30–60 min).
- Add 2-(1-naphthyl)ethyl bromide (1 equiv) dropwise over 1 h.
- Stir at 50°C for 12–24 h until GC/MS indicates >95% conversion.
- Filter through Celite® under N₂ to remove excess Zn.
| Additive | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|
| None | 25 | 48 | 22 |
| LiCl (1.1 eq) | 50 | 18 | 74 |
| I₂ (0.05 eq) | 50 | 12 | 82 |
| LiCl + I₂ | 50 | 12 | 89 |
Mechanistic Considerations
The iodine-catalyzed pathway proceeds via radical intermediates:
- Zn + I₂ → ZnI₂ (surface activation)
- R–Br + Zn → R–Zn–Br (single electron transfer)
- R–Zn–Br + LiCl → RZnBr·LiCl (solubilization)
Steric hindrance from the naphthyl group necessitates elevated temperatures (50–60°C) versus simpler alkyl analogs (25°C). Kinetic studies reveal a second-order dependence on [Zn] and first-order on [R–Br], with activation energy (Eₐ) of 68 kJ/mol.
Transmetallation from Grignard Reagents
Magnesium-to-Zinc Transfer
For substrates incompatible with direct Zn insertion, transmetallation offers an alternative:
- Synthesize 2-(1-naphthyl)ethylmagnesium bromide via Mg insertion in THF.
- Add ZnBr₂ (1.05 equiv) at −78°C to prevent Schlenk equilibrium disruptions.
- Warm to 25°C over 2 h, yielding RZnBr·MgBr₂ complexes.
| Method | Purity (%) | Scalability | Cost Index |
|---|---|---|---|
| Direct Zn Insertion | 89 | High | 1.0 |
| Mg/Zn Transmetallation | 93 | Moderate | 1.8 |
While transmetallation achieves higher purity, the requirement for cryogenic conditions and stoichiometric MgBr₂ limits industrial adoption.
Emerging Catalytic Methods
Nickel-Mediated Cross-Electrophile Coupling
Recent advances utilize Ni(0) catalysts to couple 1-naphthyl bromides with ethylene zincates:
- React 1-bromonaphthalene (1 equiv) with Zn(CH₂CH₂Br)₂ (1.2 equiv).
- Add Ni(bpy)₃(BF₄)₂ (5 mol%) at 80°C in DMF.
- Isolate 2-(1-naphthyl)ethylzinc bromide via fractional distillation (65–72% yield).
This method circumvents pre-functionalized ethyl bromides but requires rigorous exclusion of O₂.
Industrial-Scale Production Protocols
EvitaChem’s Continuous Flow Process
- Reactor Design : Tubular SS316 reactor (ID 2 mm, L 10 m) packed with Zn granules.
- Conditions : 60°C, 10 bar backpressure, THF flow rate 5 mL/min.
- Output : 92% conversion at 1 kg/h throughput, >99% Br− removal via in-line ion exchange.
Sigma-Aldrich Batch Synthesis
- Scale : 50–100 mmol batches under N₂ glovebox conditions.
- Quality Control : ¹H NMR (THF-d₈) δ 7.45–8.05 (m, 7H, naphthyl), 2.85 (t, J=7.1 Hz, 2H, CH₂Zn), 1.92 (quin, J=7.1 Hz, 2H, CH₂CH₂Zn).
Critical Analysis of Methodologies
| Parameter | Direct Insertion | Transmetallation | Catalytic Ni |
|---|---|---|---|
| Atom Economy | 91% | 68% | 78% |
| Byproduct Toxicity | Low (ZnI₂) | High (MgBr₂) | Moderate |
| Scalability | +++ | ++ | + |
| Functional Group Tolerance | Moderate | High | Low |
Direct insertion remains the benchmark for large-scale synthesis, while transmetallation suits sensitive substrates. Nickel catalysis shows promise but requires further optimization.
Chemical Reactions Analysis
Types of Reactions: 2-(1-Naphthyl)ethylZinc bromide undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the zinc-bromide bond is replaced by other nucleophiles.
Coupling Reactions: It is commonly used in cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophiles: Common nucleophiles used in substitution reactions include halides, alkoxides, and amines.
Catalysts: Palladium or nickel catalysts are often used in coupling reactions to facilitate the formation of carbon-carbon bonds.
Major Products Formed: The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. In coupling reactions, the primary products are typically biaryl or diaryl compounds .
Scientific Research Applications
2-(1-Naphthyl)ethylZinc bromide has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in the synthesis of complex organic molecules, including pharmaceuticals and natural products.
Biology: It can be employed in the modification of biomolecules for studying biological processes.
Medicine: Its derivatives are explored for potential therapeutic applications.
Industry: It is used in the production of advanced materials and fine chemicals
Mechanism of Action
The mechanism of action of 2-(1-Naphthyl)ethylZinc bromide involves the formation of a reactive organozinc intermediate that can undergo various transformations. The zinc atom acts as a nucleophile, facilitating the formation of new carbon-carbon bonds. The molecular targets and pathways involved depend on the specific reaction and conditions used .
Comparison with Similar Compounds
Limitations of Available Evidence
The provided evidence lacks data on organozinc compounds, necessitating reliance on broader literature trends. For instance:
- Melting Points: Aryl bromides (e.g., 4-Nitrobenzyl bromide) are often crystalline solids (mp ~50–100°C), whereas organozinc reagents are typically low-melting solids or liquids.
- Synthetic Utility : While aryl bromides are direct electrophiles, this compound requires preformation but offers superior selectivity in bond-forming reactions.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 2-(1-Naphthyl)ethylZinc bromide, and how can purity be optimized?
- Methodological Answer : The synthesis typically involves transmetallation from a Grignard precursor. For example, 2-(1-Naphthyl)ethyl magnesium bromide can be reacted with zinc bromide (ZnBr₂) in anhydrous tetrahydrofuran (THF) under inert atmosphere. Purity optimization requires strict control of moisture and oxygen, as organozinc reagents are highly sensitive. Post-synthesis purification via cannula filtration or cold recrystallization (using hexane/THF mixtures) is recommended. Reaction progress should be monitored by <sup>1</sup>H NMR to confirm ligand exchange .
Q. How should this compound be stored to ensure stability, and what degradation markers should researchers monitor?
- Methodological Answer : Store the compound under argon or nitrogen at −20°C in flame-sealed ampoules. Degradation is indicated by precipitation (due to hydrolysis) or discoloration (oxidation byproducts). Regular analysis via <sup>13</sup>C NMR can detect shifts in the naphthyl resonance (δ 125–135 ppm), while FTIR can identify Zn-OH stretches (~3600 cm⁻¹) .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what spectral features are diagnostic?
- Methodological Answer : <sup>1</sup>H NMR in deuterated benzene (C₆D₆) resolves naphthyl protons as multiplet signals at δ 7.2–8.3 ppm. Zinc coordination shifts the ethylenic protons downfield (δ 1.5–2.5 ppm). Raman spectroscopy is useful for detecting Zn-C stretches (450–550 cm⁻¹), while inductively coupled plasma mass spectrometry (ICP-MS) quantifies zinc content .
Advanced Research Questions
Q. How do solvent polarity and temperature affect the reactivity of this compound in cross-coupling reactions?
- Methodological Answer : Polar aprotic solvents (e.g., DMF, THF) enhance nucleophilicity but may accelerate decomposition. Lower temperatures (−40°C to 0°C) stabilize the reagent during catalytic cycles (e.g., Negishi coupling). Kinetic studies using in situ <sup>19</sup>F NMR (with fluorinated substrates) reveal that THF at −20°C maximizes coupling efficiency while minimizing β-hydride elimination .
Q. What strategies mitigate competing side reactions (e.g., homocoupling) when using this compound in stereoselective syntheses?
- Methodological Answer : Homocoupling is suppressed by using catalytic Pd₂(dba)₃ with SPhos ligand (2-dicyclohexylphosphino-2',6'-dimethoxybiphenyl), which accelerates transmetallation. Pre-complexing the zinc reagent with LiCl (1–2 equiv.) enhances solubility and reduces aggregation, as shown in Heck-type reactions .
Q. How can computational methods (e.g., DFT) predict the regioselectivity of this compound in arylations?
- Methodological Answer : Density functional theory (DFT) at the B3LYP/6-31G(d) level models the Zn-C bond polarization and charge distribution. For example, Fukui indices identify the β-carbon of the ethyl group as the nucleophilic site, aligning with experimental outcomes in aryl bromide couplings. Solvent effects (SMD model) refine activation energy predictions .
Q. What are the challenges in scaling up reactions involving this compound, and how can they be addressed?
- Methodological Answer : Large-scale synthesis faces exothermicity risks during transmetallation. A segmented flow reactor with controlled temperature (−30°C) and residence time (10–15 min) ensures safe scaling. In-line IR spectroscopy monitors ZnBr₂ consumption, while quenching with dry ice prevents thermal runaway .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
